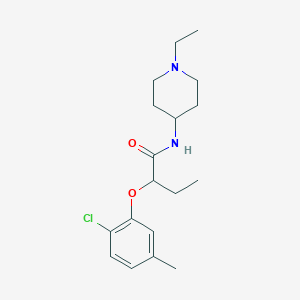
4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell and T-cell receptors. By inhibiting BTK, 4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol blocks the activation and proliferation of cancer cells and reduces the production of inflammatory cytokines in autoimmune diseases.
Biochemical and Physiological Effects
4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has been shown to selectively inhibit BTK activity without affecting other kinases, which may reduce the risk of off-target effects. 4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has also been shown to have a low potential for drug-drug interactions.
Advantages and Limitations for Lab Experiments
4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, 4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has some limitations, including its relatively low solubility and stability, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the development of 4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol. One potential direction is to explore the use of 4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance. Another direction is to investigate the use of 4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol in other types of cancer and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosing regimen and potential side effects of 4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol in clinical trials.
Conclusion
4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases. Its selective inhibition of BTK activity and favorable pharmacokinetic profile make it an attractive candidate for further development. Future studies will help to determine the optimal use of 4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol in clinical settings and its potential to improve patient outcomes.
Scientific Research Applications
4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, 4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. 4-(4-sec-butylphenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has been shown to be effective against B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. It has also been shown to be effective in reducing the severity of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
4-(4-butan-2-ylphenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3S/c1-3-12(2)13-7-9-14(10-8-13)24-18(22-23-19(24)25)11-15-16(20)5-4-6-17(15)21/h4-10,12H,3,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFDPMQTDLAXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N2C(=NNC2=S)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4702153.png)
![2-[({5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}methyl)thio]-1,3-benzothiazole](/img/structure/B4702157.png)
![2-[(3,4-dichlorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4702164.png)
![3-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4702170.png)
![methyl 2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4702176.png)
![1-[(4-methylphenyl)sulfonyl]-N-2-pyridinyl-4-piperidinecarboxamide](/img/structure/B4702178.png)


![N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4702201.png)


![3,4-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4702226.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4702230.png)
![{2-bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4702232.png)